Methyl 3-[({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)amino]thiophene-2-carboxylate
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Overview
Description
METHYL 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the trifluoromethyl phenyl piperazine derivativeCommon reagents used in these reactions include methyl iodide, benzyl chloride, and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to shorten reaction times while maintaining comparable yields .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include methyl iodide, benzyl chloride, acetic anhydride, and hydrazine hydrate . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts.
Major Products Formed
Major products formed from these reactions include N-substituted derivatives, acids, and carbohydrazides .
Scientific Research Applications
METHYL 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It is used in the production of materials with specific properties, such as agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of METHYL 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 3-(Trifluoromethyl)pyrazole
- 4-(Trifluoromethyl)benzylamine
Uniqueness
METHYL 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE is unique due to its combination of a trifluoromethyl group, a piperazine ring, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18F3N3O2S2 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
methyl 3-[[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H18F3N3O2S2/c1-26-16(25)15-14(5-10-28-15)22-17(27)24-8-6-23(7-9-24)13-4-2-3-12(11-13)18(19,20)21/h2-5,10-11H,6-9H2,1H3,(H,22,27) |
InChI Key |
XAWLMLQJYBTRTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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